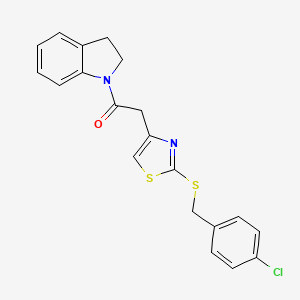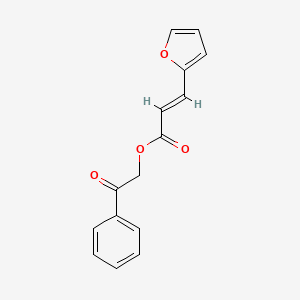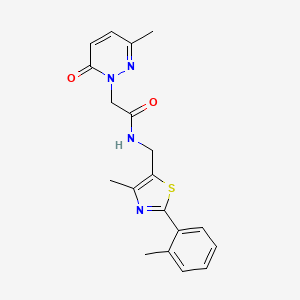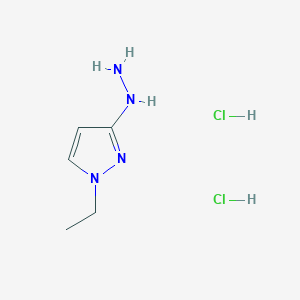![molecular formula C16H17N3O3S B2652660 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 107951-85-9](/img/structure/B2652660.png)
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the efficacy of various substituted hydrazinecarbothioamides in combating bacterial infections. Kaur et al. (2011) synthesized compounds from 2‐(4‐(3‐substitutedbenzoyl)‐2‐methylphenoxy)acetohydrazides and screened them for antibacterial activity, finding certain compounds to be highly effective against Gram-negative and Gram-positive bacteria, with low minimal inhibitory concentrations (Kaur et al., 2011).
Anticonvulsant Properties
Tripathi and Kumar (2013) explored the anticonvulsant activity of novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides. They reported significant protection against seizures in various models, indicating potential for anticonvulsant applications (Tripathi & Kumar, 2013).
Crystal and Molecular Structure Analysis
Anderson et al. (2016) conducted a study on the crystal and molecular structures of new thiosemicarbazones, including density functional theory calculations. This research is crucial for understanding the chemical properties and potential applications of these compounds (Anderson et al., 2016).
Antimicrobial and Antitubercular Activity
Vyas et al. (2009) synthesized cyclohexenone and indazole derivatives, testing their antimicrobial and antitubercular effects. These compounds showed promising activity, suggesting their potential in treating microbial infections and tuberculosis (Vyas et al., 2009).
Antioxidant Activities
Ateş et al. (2018) synthesized bis(thiosemicarbazone) derivatives and evaluated their antioxidant activities, indicating the potential of these compounds in combating oxidative stress (Ateş et al., 2018).
Corrosion Inhibition
Ebenso, Isabirye, and Eddy (2010) investigated thiosemicarbazides as corrosion inhibitors for mild steel, revealing their potential in industrial applications to prevent metal corrosion (Ebenso et al., 2010).
Breast Cancer Cell Line Targeting
Bhat et al. (2015) focused on synthesizing derivatives for targeting the HER-2 overexpressed breast cancer cell line SKBr-3, providing insights into potential cancer therapies (Bhat et al., 2015).
Antioxidant and Antibacterial Agents
Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones, evaluating them as antibacterial and antioxidant agents. Their findings suggest these compounds could serve as effective treatments against bacterial infections and oxidative damage (Karaküçük-Iyidoğan et al., 2014).
Fluorescent Probe for Iron Detection
Marenco et al. (2012) investigated the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for detecting Fe(III) in aqueous solutions, showing its potential as a diagnostic tool (Marenco et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-13-7-9-14(10-8-13)22-11-15(20)18-19-16(23)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMWOKKIMBONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)


![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)



![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)
![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)
